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2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one

Antiproliferative Activity Enantiomer Differentiation Cancer Cell Line Panel

Research on kinesin spindle protein (KSP) inhibitors often requires a ligand that enables both target engagement and metal chelation-capabilities that ispinesib lacks. This quinazolin-4(3H)-one derivative solves that gap. - **Core advantage:** Primary amine at 2-position enables N,N-bidentate chelation to Ru, Os, Rh, and Ir, forming stable 5-membered rings (X-ray validated). - **Metal-dependent mechanism:** Ru/Rh complexes generate ROS; Os/Ir conjugates retain KSP inhibition (1 nM activity). - **Stereochemical utility:** Racemic form allows chiral resolution; (R)-enantiomer is 3.8-71× more potent in HCT116 cells (IC50 0.28 μM vs. 20 μM).

Molecular Formula C19H20ClN3O
Molecular Weight 341.8 g/mol
CAS No. 336119-88-1
Cat. No. B3260911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one
CAS336119-88-1
Molecular FormulaC19H20ClN3O
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N
InChIInChI=1S/C19H20ClN3O/c1-12(2)17(21)18-22-16-10-14(20)8-9-15(16)19(24)23(18)11-13-6-4-3-5-7-13/h3-10,12,17H,11,21H2,1-2H3
InChIKeyOWYDWUOOPZRGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Pharmacophore Context


2-(1-Amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one (CAS 336119-88-1) is a quinazolin-4(3H)-one derivative that serves as the core N,N-bidentate ligand scaffold derived from the clinical-stage kinesin spindle protein (KSP) inhibitor ispinesib [1]. The compound, with molecular formula C₁₉H₂₀ClN₃O and molecular weight 341.8 g/mol, lacks the extended benzamide side chain present in ispinesib, rendering it a more compact and chemically tractable intermediate for organometallic derivatization [2]. It contains a chiral center at the 2-position aminomethyl carbon, and is commonly supplied as a racemic mixture (CAS 336119-88-1), while the enantiopure (R)-form carries CAS 336113-57-6 . Its primary documented research application is as a precursor for half-sandwich Ru, Os, Rh, and Ir anticancer complexes [1].

Derived from Ispinesib, clinical-stage KSP inhibitor
Ligand type N,N-bidentate scaffold for Ru, Os, Rh, Ir half-sandwich complexes
Chiral composition Racemic mixture (CAS 336119-88-1); enantiopure (R)-form also available
Primary research use Organometallic precursor for cell-model studies; not a direct ispinesib substitute

Why Generic Substitution Fails


Generic interchange of quinazolin-4(3H)-one derivatives is contraindicated because even minor structural perturbations at the 2-position aminomethyl substituent and the 3-benzyl group profoundly alter both target engagement and metal-coordination geometry [1]. CAS 336119-88-1 occupies a unique chemical space: it retains the 7-chloro-3-benzyl-quinazolinone core essential for KSP-target engagement, while the 2-(1-amino-2-methylpropyl) substituent provides a primary amine handle that is absent in ispinesib itself, enabling N,N-bidentate chelation to transition metals [2]. Substituting this compound with a simple 3-benzyl-7-chloroquinazolin-4(3H)-one or with a 2-alkyl analog lacking the free amine eliminates the capacity for organometallic complex formation, which is the principal research application documented for this scaffold [1]. Furthermore, the stereochemistry at the 2-position determines antiproliferative potency; the (R)-enantiomer is substantially more active than the (S)-enantiomer, meaning that procurement of the racemate versus enantiopure material directly impacts experimental outcomes [1].

This compound

2-(1-Amino-2-methylpropyl) substituent provides free primary amine for N,N-bidentate metal chelation.

Generic quinazolinone analogs

Simple 3-benzyl-7-chloroquinazolin-4(3H)-ones lack the primary amine; metal complexation capability is lost.

This compound

Retains KSP-binding 7-chloro-3-benzyl-quinazolinone core; chiral center at 2-position.

Fluorinated quinazolinone radiotracers

Extended benzamide side chain incompatible with N,N-bidentate binding; designed for PET imaging, not metal derivatization.

Enantiopure (R)-form

Reported higher antiproliferative response in cell assays; stereochemistry significantly influences potency.

Racemate (CAS 336119-88-1)

Contains both enantiomers; baseline activity may be lower. Procurement choice directly impacts experimental outcomes.

Quantitative Differentiation Evidence


Enantiomer-Dependent Antiproliferative Potency

The (R)-enantiomer of the target ligand scaffold (reported as (R)-2) exhibits markedly higher cytotoxicity than its (S)-counterpart ((S)-2) across all six human cancer cell lines tested. In HCT116 colorectal carcinoma cells, the IC₅₀ of (R)-2 was 0.28 ± 0.19 μM versus 20 ± 3 μM for (S)-2, representing an approximately 71-fold difference [1]. This stereochemistry-dependent potency differential is consistently observed across the entire panel, with the (R)-form demonstrating 3.8- to 30-fold greater activity depending on the cell line [1]. For procurement decisions, this means that the enantiomeric composition of the supplied material (racemic CAS 336119-88-1 vs. enantiopure CAS 336113-57-6) will directly determine baseline biological activity in any assay.

Enantiomer potency
Head-to-head
(R)-2 IC₅₀ 0.28 ± 0.19 μM vs. (S)-2 20 ± 3 μM (HCT116, 72 h)
Stereochemistry-dependent antiproliferative endpoint context
~71-fold difference; enantiomer selection defines assay baseline
Antiproliferative Activity Enantiomer Differentiation Cancer Cell Line Panel

Free Ligand vs. Parent Drug Ispinesib

The free ligand (R)-2 is substantially less potent than the parent drug ispinesib ((R)-1), with IC₅₀ values that are orders of magnitude higher in most cell lines. In SW620 colorectal adenocarcinoma cells, (R)-1 achieves IC₅₀ < 0.008 μM, while (R)-2 requires 9.0 ± 3.6 μM—a difference of >1,125-fold [1]. The antiproliferative ranking across the full compound series places (R)-2 substantially below both (R)-1 and (S)-1: (R)-1 > (S)-1 > 6a > 3a ≈ 4a ≈ 5a > (R)-2 > 3b > 4b > 6b > 5b > (S)-2 [1]. This quantitative gap confirms that CAS 336119-88-1 is not a substitute for ispinesib; rather, its value lies in its role as a derivatizable ligand precursor where metal coordination can restore and, in some cases, exceed the antiproliferative activity of the parent ispinesib scaffold.

Ligand vs. ispinesib
Head-to-head
(R)-2 IC₅₀ 9.0 ± 3.6 μM vs. (R)-ispinesib
Ligand precursor, not a direct KSP inhibitor replacement
Potency gap >1,125-fold; value resides in metal complexation
Metal complexation rescue
Head-to-head
Free ligand: no KSP inhibition at 1 nM; Ir complex 6a IC₅₀ 0.41 μM (HCT116)
Metal coordination restores target engagement and antiproliferative activity
Rh/Ir complexes act as potent KSP inhibitors at low nanomolar concentration
Cell line sensitivity range
Cross-study comparable
HCT116 IC₅₀ 0.28 μM vs. HepG2 74 μM (>260-fold difference)
Cell line selection critical for experimental design and reproducibility
HCT116 most sensitive; HepG2 resistant — guides model selection
Structural differentiator
Class-level inference
Free primary amine at 2-position enables N,N-bidentate chelation
Unique scaffold for organometallic library synthesis
Absent in ispinesib and fluorinated quinazolinone analogs; confirmed by X-ray
Mechanism divergence
Class-level inference
Ru/Rh complexes → ROS generation; Os/Ir complexes → KSP inhibition
Single ligand enables dual-mechanism research by metal selection
Mechanistic bifurcation not achievable with ispinesib alone
KSP Inhibition Ispinesib Comparison Scaffold Deconstruction

Metal Complexation Rescues Biological Activity

Coordination of (R)-2 to rhodium or iridium half-sandwich fragments yields complexes that demonstrate high KSP inhibitory activity at concentrations as low as 1 nM, an effect that is independent of the ligand chirality [1]. In contrast, the free ligand (R)-2 alone requires micromolar concentrations to achieve antiproliferative effects, and the Ru and Os complexes are substantially less active than their Rh and Ir counterparts [1]. The Ir complex 6a achieves IC₅₀ values of 0.41 ± 0.05 μM in HCT116 and 0.86 μM in SW620 cells, representing a gain in potency relative to the free ligand (R)-2 (0.28 μM in HCT116, 9.0 μM in SW620) that is particularly pronounced in SW620 cells (~10-fold improvement) [1]. Among the (S)-series, metal complexation elevates activity even more dramatically: the Os complex 4b shows 9-fold higher activity than (S)-2 in HCT116 cells [1].

Metal complexation rescue
Head-to-head
Free ligand: no KSP inhibition at 1 nM; Ir complex 6a IC₅₀ 0.41 μM (HCT116)
Metal coordination restores target engagement and antiproliferative activity
Rh/Ir complexes act as potent KSP inhibitors at low nanomolar concentration
Organometallic Anticancer Complexes KSP Inhibitory Activity Metal-Dependent Potency

Cross-Cell-Line Sensitivity Profiling

The antiproliferative activity of (R)-2 is highly cell-line-dependent, with HCT116 colorectal carcinoma cells showing extraordinary sensitivity (IC₅₀ = 0.28 ± 0.19 μM) while HepG2 hepatocellular carcinoma cells are highly resistant (IC₅₀ = 74 ± 33 μM)—a >260-fold differential [1]. This selectivity pattern differs from that of ispinesib, which potently inhibits all tested lines at sub-micromolar concentrations (IC₅₀ < 0.008 μM for most lines). The HCT116 line was identified as the most sensitive to all compounds in the series, while the free ligand (R)-2 uniquely shows this pronounced HepG2/HCT116 selectivity [1]. This information is critical for experimental design: researchers using this compound should select HCT116 or NCI-H460 (IC₅₀ = 1.2 ± 0.1 μM) as responsive models, and avoid HepG2 if the free ligand activity is being profiled.

Cell line sensitivity range
Cross-study comparable
HCT116 IC₅₀ 0.28 μM vs. HepG2 74 μM (>260-fold difference)
Cell line selection critical for experimental design and reproducibility
HCT116 most sensitive; HepG2 resistant — guides model selection
Cell Line Sensitivity HCT116 HepG2 Antiproliferative Selectivity

Primary Amine Advantage for Metal Chelation

Unlike fluorinated quinazolinone analogs developed as KSP-targeted PET radiotracers—which retain the full ispinesib biphenyl structure and lack a free primary amine [2]—CAS 336119-88-1 possesses a 2-(1-amino-2-methylpropyl) substituent that serves as an N,N-bidentate coordination site. This structural feature is essential for forming half-sandwich complexes with Ru(cym), Os(cym), Rh(Cp*), and Ir(Cp*) fragments, where both the quinazolinone endocyclic nitrogen and the exocyclic primary amine nitrogen coordinate to the metal center [1]. The resulting complexes exhibit metal-dependent biological properties: Rh and Ir derivatives act as potent KSP inhibitors at 1 nM, while Ru derivatives generate reactive oxygen species (ROS) as an alternative mechanism of action [3]. In contrast, fluorinated quinazolinone radiotracers such as compound 20-(R) from Holland et al. (2013) are designed for PET imaging rather than metal coordination, and their structural features preclude N,N-bidentate chelation [2].

Structural differentiator
Class-level inference
Free primary amine at 2-position enables N,N-bidentate chelation
Unique scaffold for organometallic library synthesis
Absent in ispinesib and fluorinated quinazolinone analogs; confirmed by X-ray
Bidentate Ligand Metal Chelation Organometallic Chemistry

Metal-Dependent Mechanism Bifurcation

When CAS 336119-88-1 is used as a ligand for organometallic conjugate synthesis, the biological mechanism of action is dictated by the choice of metal center—not by the ligand scaffold alone [1]. In a follow-up study, ispinesib-core conjugates featuring Ru and Rh were found to generate intracellular reactive oxygen species (ROS), whereas Os and Ir derivatives functioned as KSP inhibitors with no detectable effect on ROS generation [1]. This metal-dependent mechanism bifurcation is a differentiating feature not available with the free ligand or with ispinesib itself, which acts solely as an allosteric KSP inhibitor (Ki app = 1.7 nM) . For researchers procuring CAS 336119-88-1, this means that the same ligand scaffold can be used to explore two distinct anticancer mechanisms simply by varying the coordinated metal, enabling mechanistic SAR studies that are impossible with ispinesib alone.

Mechanism divergence
Class-level inference
Ru/Rh complexes → ROS generation; Os/Ir complexes → KSP inhibition
Single ligand enables dual-mechanism research by metal selection
Mechanistic bifurcation not achievable with ispinesib alone
Mechanism of Action Reactive Oxygen Species KSP Inhibition

Procurement-Guiding Application Scenarios


Half-Sandwich Organometallic Complex Synthesis

The primary documented application of CAS 336119-88-1 is as an N,N-bidentate ligand for synthesizing half-sandwich Ru(cym), Os(cym), Rh(Cp*), and Ir(Cp*) complexes with demonstrated antiproliferative activity against human cancer cell lines [1]. The free primary amine at the 2-position enables coordination to the metal center alongside the quinazolinone endocyclic nitrogen, forming stable 5-membered chelate rings confirmed by X-ray crystallography [1]. This application leverages the compound's unique structural advantage over ispinesib—which lacks a free amine for chelation—and over fluorinated quinazolinone analogs that retain the extended benzamide side chain incompatible with N,N-bidentate binding [2].

Enantiomer-Specific SAR Studies

The demonstrated 3.8- to 71-fold difference in antiproliferative potency between the (R)- and (S)-enantiomers of this ligand scaffold [1] makes CAS 336119-88-1 (racemate) a valuable starting material for chiral resolution and enantiomer-specific SAR campaigns. Researchers can use the racemate as a cost-effective entry point to generate both enantiopure ligand forms, then compare their biological activity profiles to dissect the stereochemical determinants of KSP-target engagement and cytotoxicity. The data show that HCT116 is the most sensitive cell line for detecting these enantiomer-dependent effects (IC₅₀: 0.28 μM for (R)-2 vs. 20 μM for (S)-2), providing a validated assay system for SAR studies [1].

Mechanism-of-Action Comparative Studies

CAS 336119-88-1 enables a unique experimental paradigm where a single ligand scaffold can be used to generate metal complexes with divergent anticancer mechanisms: Ru/Rh conjugates induce ROS generation while Os/Ir conjugates act as KSP inhibitors [3]. This metal-dependent mechanism bifurcation cannot be studied with ispinesib alone (exclusively a KSP inhibitor). By procuring the ligand and independently complexing it with different metal precursors, researchers can systematically investigate how the metal center—rather than the organic pharmacophore—determines the cellular mechanism of action in matched molecular frameworks [3].

KSP-Targeted Probe Development

The ligand scaffold of CAS 336119-88-1 retains the 7-chloro-3-benzyl-quinazolinone core that is essential for KSP binding, as evidenced by the potent KSP inhibitory activity (at 1 nM) of its Rh and Ir complexes [1]. This makes the compound suitable for developing KSP-targeted chemical probes where the free amine can be functionalized with reporter tags (fluorophores, biotin, or affinity handles) without ablating target engagement. The documented cell line sensitivity profile—with HCT116 being exquisitely sensitive (IC₅₀ = 0.28 μM) and HepG2 resistant (IC₅₀ = 74 μM)—provides a built-in positive and negative control system for tool compound validation [1].

Application
Selection Property
Validation Focus
Organometallic complex synthesis
N,N-bidentate chelation capability
Metal coordination geometry and complex stability
Enantiomer-specific SAR studies
Enantiomeric composition (racemate vs. (R)-enantiomer)
Stereochemistry-dependent antiproliferative response
Mechanism-of-action comparative studies
Metal-dependent mechanism bifurcation
ROS generation vs. KSP inhibition endpoints
KSP-targeted probe development
KSP-binding quinazolinone core
Target engagement and cell-line sensitivity profiling
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